molecular formula C9H5BrN2O B13571303 8-Bromo-1,6-naphthyridine-2-carbaldehyde

8-Bromo-1,6-naphthyridine-2-carbaldehyde

Cat. No.: B13571303
M. Wt: 237.05 g/mol
InChI Key: CSHAJKSFOJZMLJ-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a bromine atom at the 8th position and an aldehyde group at the 2nd position of the naphthyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1,6-naphthyridine-2-carbaldehyde typically involves the bromination of 1,6-naphthyridine followed by formylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3 .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in large-scale production .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1,6-naphthyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted naphthyridines.

    Oxidation: 8-Bromo-1,6-naphthyridine-2-carboxylic acid.

    Reduction: 8-Bromo-1,6-naphthyridine-2-methanol.

    Coupling: Biaryl derivatives.

Mechanism of Action

The mechanism of action of 8-Bromo-1,6-naphthyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the aldehyde group allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: The parent compound without the bromine and aldehyde substituents.

    8-Bromo-1,6-naphthyridine: Lacks the aldehyde group.

    1,6-Naphthyridine-2-carbaldehyde: Lacks the bromine atom.

Uniqueness

8-Bromo-1,6-naphthyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

8-bromo-1,6-naphthyridine-2-carbaldehyde

InChI

InChI=1S/C9H5BrN2O/c10-8-4-11-3-6-1-2-7(5-13)12-9(6)8/h1-5H

InChI Key

CSHAJKSFOJZMLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=NC=C21)Br)C=O

Origin of Product

United States

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